

An In-Depth Technical Guide to Repandiol: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Repandiol

Cat. No.: B130060

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Abstract

Repandiol, a naturally occurring diepoxide, has garnered significant interest within the scientific community for its potent cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Repandiol**. Detailed methodologies for its isolation from natural sources are presented, alongside a discussion of its synthetic confirmation. Furthermore, this document elucidates the potential mechanisms underlying its cytotoxic effects, with a focus on the induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Chemical Structure and Identification

Repandiol is a C10 polyketide characterized by a ten-carbon aliphatic chain containing two epoxide rings and a conjugated diyne system. Its systematic IUPAC name is (2R, 3R, 8R, 9R)-4,6-decadiyne-2,3:8,9-diepoxo-1,10-diol.^{[1][2][3]} The stereochemistry of the epoxide rings and the hydroxyl groups is crucial for its biological activity.

Chemical Structure:

(Note: This is a 2D representation and does not fully convey the 3D stereochemistry)

Table 1: Chemical Identifiers and Properties of **Repandiol**

Property	Value	Source
IUPAC Name	(2R, 3R, 8R, 9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₄	
Molecular Weight	194.18 g/mol	
CAS Number	147921-90-2	

Physicochemical Properties

Understanding the physicochemical properties of **Repandiol** is essential for its handling, formulation, and for predicting its pharmacokinetic behavior.

Table 2: Physicochemical Data of **Repandiol**

Property	Value	Method
Physical State	Solid	Presumed
Water Solubility	Predicted: Low	Computational
logP (Octanol/Water)	Predicted: ~1.5	Computational
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	3	

Isolation from Natural Sources

Repandiol was first isolated from the fruiting bodies of the edible mushroom *Hydnum repandum* and its variety *album*. [1][2][4]

Experimental Protocol: Isolation of Repandiol from *Hydnum repandum*

The following is a generalized protocol based on common practices for the isolation of secondary metabolites from fungi. The specific details from the original isolation paper by Takahashi et al. should be consulted for precise parameters.[\[1\]](#)[\[2\]](#)

Workflow for **Repandiol** Isolation:

Caption: Generalized workflow for the isolation of **Repandiol**.

Methodology:

- **Collection and Preparation of Fungal Material:** Fresh fruiting bodies of *Hydnum repandum* are collected, cleaned, and air-dried or freeze-dried. The dried material is then ground into a fine powder.
- **Extraction:** The powdered mushroom is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to fractionate the components based on their polarity. **Repandiol**, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Repandiol** are pooled and further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column, to yield the pure compound.

- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Chemical Synthesis

The absolute stereochemistry of **Repandiol** was confirmed through its total synthesis. While the detailed experimental steps of the original synthesis are not readily available in the public domain, the synthesis of similar diepoxyalkadiyne structures generally involves the following key steps:

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of **Repandiol**.

Biological Activity and Mechanism of Action

Repandiol has demonstrated potent cytotoxic activity against a variety of tumor cell lines.^{[1][2]} The presence of the two epoxide rings is believed to be critical for its biological activity.

Cytotoxicity

The cytotoxic effects of **Repandiol** are attributed to its ability to act as a bifunctional alkylating agent. The strained epoxide rings can react with nucleophilic groups in biological macromolecules, such as DNA and proteins.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by **Repandiol** have not been fully elucidated, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death). This is a common mechanism for many chemotherapeutic agents. The proposed mechanism involves the cross-linking of DNA, which triggers a cellular stress response leading to the activation of apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway:

Caption: Hypothesized intrinsic apoptotic pathway induced by **Repandiol**.

Explanation of the Pathway:

- **DNA Damage:** **Repandiol** enters the cell and its epoxide groups react with DNA, causing interstrand cross-links.
- **Cellular Stress Response:** The DNA damage is recognized by the cell's machinery, triggering a stress response.
- **Mitochondrial Pathway Activation:** This stress signal can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c.
- **Apoptosome Formation and Caspase Activation:** In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
- **Execution Phase:** Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
- **Apoptosis:** Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Future Perspectives

Repandiol represents a promising lead compound for the development of novel anticancer agents. Further research is warranted to:

- Fully elucidate the specific molecular targets and signaling pathways affected by **Repandiol**.
- Conduct structure-activity relationship (SAR) studies to optimize its cytotoxic potency and selectivity.
- Develop efficient and scalable synthetic routes to facilitate further preclinical and clinical investigations.
- Evaluate its efficacy in in vivo cancer models.

Conclusion

Repandiol is a fascinating natural product with significant potential in the field of oncology. This technical guide has summarized the current knowledge regarding its chemical structure, properties, isolation, and proposed mechanism of action. It is hoped that this compilation of information will stimulate further research into this promising molecule and pave the way for the development of new and effective cancer therapies.

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